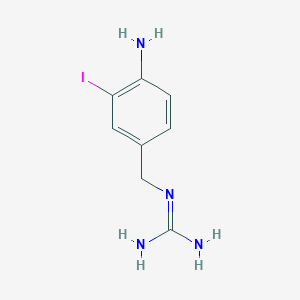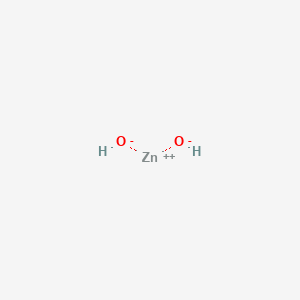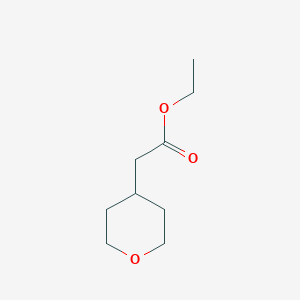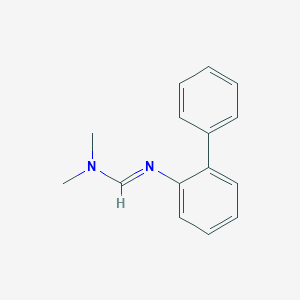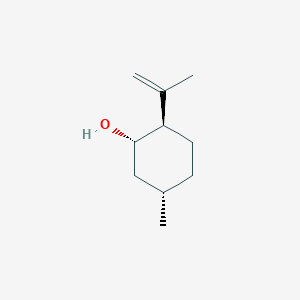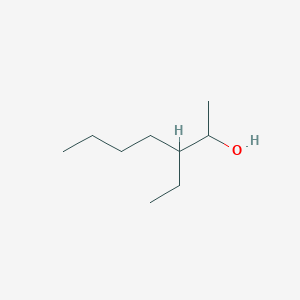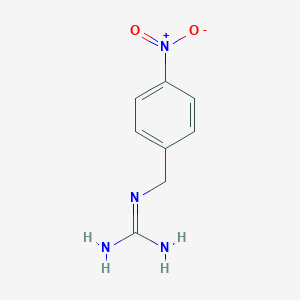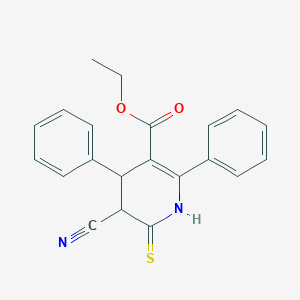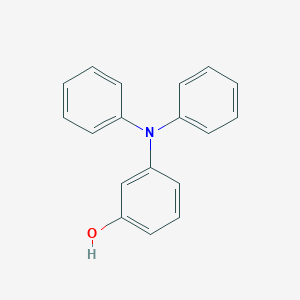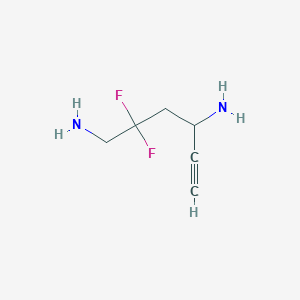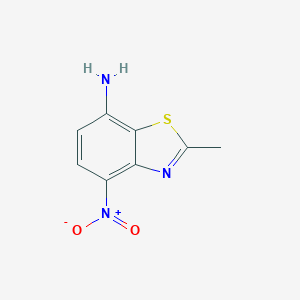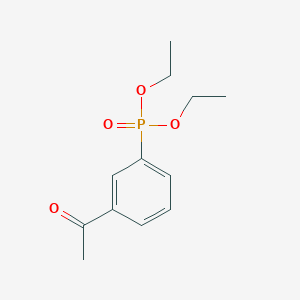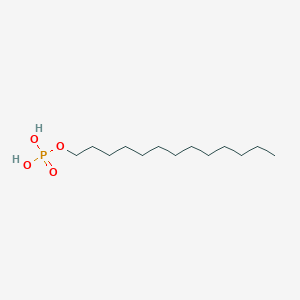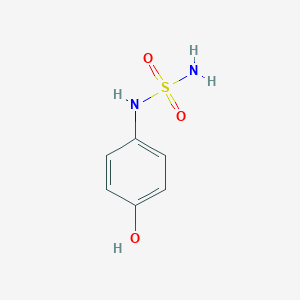
N-(4-羟基苯基)磺酰胺
描述
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)sulfamide and related compounds involves multiple steps, including the reaction of sulfanilic amide with other chemical agents. For instance, one study discussed the synthesis of a related compound, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, from sulfanilic amide, characterized by ~1H NMR, IR, and MS techniques (Zhang Xiao-yong, 2005). Another synthesis approach involves the reactions of free amines with benzyl alcohol and chlorosulfonyl isocyanate (CSI), followed by hydrogenolysis, to produce a series of novel sulfamides (Akın Akıncıoğlu et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)sulfamide compounds has been elucidated using various analytical techniques such as X-ray crystallography. The structure involves coordination to active site zinc ions and participation in an extended network of hydrogen bonds, as seen in the adduct of N-hydroxysulfamide with carbonic anhydrase isozyme II (C. Temperini et al., 2007).
Chemical Reactions and Properties
Sulfamide compounds undergo various chemical reactions, including hydroxylation, N-demethylation, O-methylation, and conjugation. For example, the metabolic fate of N,N-dimethyl-N'-(p-phenoxyphenyl)sulfamide in rats, dogs, and humans involves extensive metabolism, highlighting the complex nature of its chemical reactions (F. Sun & J. Stafford, 1974).
Physical Properties Analysis
The physical properties of N-(4-hydroxyphenyl)sulfamide derivatives, such as solubility, thermal stability, and membrane swelling, are influenced by their molecular structure. For instance, sulfonated copolyimides derived from N-(4-hydroxyphenyl)sulfamide analogs demonstrated high thermal and hydrolytic stability, alongside high proton conductivity, making them suitable for applications in microbial fuel cells (Anaparthi Ganesh Kumar et al., 2018).
科学研究应用
1. 抗菌和抗真菌特性
N-(4-羟基苯基)磺酰胺衍生物以其显著的生物活性而闻名,包括抗菌和抗真菌特性。例如,含有药效基磺酰胺基团的新型吡咯烯-2-酮与这些活性相关联,突显了该化合物在开发抗菌剂方面的相关性(Akbari et al., 2022)。
2. 碳酸酐酶抑制
这些化合物已被研究作为碳酸酐酶同功酶的抑制剂,这在各种生理功能中具有重要意义。研究表明,N-羟基磺酰胺,一个相关类别,有效抑制细胞质和肿瘤相关的碳酸酐酶同功酶,表明N-(4-羟基苯基)磺酰胺在类似应用中的潜力(Winum et al., 2005)。
3. 生物降解和环境影响
对磺胺类抗生素的生物降解进行的研究揭示了一种涉及羟基化和分解的不寻常途径,这些抗生素与N-(4-羟基苯基)磺酰胺具有结构相似性。这项研究对于了解类似化合物的环境影响和降解机制至关重要(Ricken et al., 2013)。
4. 与牛血清白蛋白的结合
与N-(4-羟基苯基)磺酰胺结构相关的对羟基肉桂酸衍生物的研究探讨了它们与牛血清白蛋白的结合相互作用。这项研究为类似磺酰胺衍生物的结合行为提供了见解,这在药物设计和药效动力学中具有价值(Meng et al., 2012)。
5. 酶抑制用于治疗应用
磺酰胺,包括N-(4-羟基苯基)磺酰胺,已被确定为具有治疗应用的潜在酶抑制剂。它们已被用于抑制各种酶,如碳酸酐酶和不同的蛋白酶,表明它们在药物化学中具有广泛的潜力(Winum et al., 2006)。
属性
IUPAC Name |
1-hydroxy-4-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBILEYAOOGDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)sulfamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



